molecular formula C22H25N5O3S B2549257 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methoxybenzyl)propanamide CAS No. 1189921-72-9

3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methoxybenzyl)propanamide

Katalognummer: B2549257
CAS-Nummer: 1189921-72-9
Molekulargewicht: 439.53
InChI-Schlüssel: GKQMGSUSOPHOQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex heterocyclic molecule featuring a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core. Key structural elements include:

  • A 5-oxo-4,5-dihydro moiety, which introduces a ketone group and partial saturation, likely influencing conformational rigidity and hydrogen-bonding capacity.
  • A propanamide linker connecting the core to a 4-methoxybenzyl group, providing a polarizable aromatic system and hydrogen-bond acceptor/donor sites via the methoxy oxygen and amide functionality.

Eigenschaften

CAS-Nummer

1189921-72-9

Molekularformel

C22H25N5O3S

Molekulargewicht

439.53

IUPAC-Name

3-(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-[(4-methoxyphenyl)methyl]propanamide

InChI

InChI=1S/C22H25N5O3S/c1-3-4-12-26-21(29)20-17(11-13-31-20)27-18(24-25-22(26)27)9-10-19(28)23-14-15-5-7-16(30-2)8-6-15/h5-8,11,13H,3-4,9-10,12,14H2,1-2H3,(H,23,28)

InChI-Schlüssel

GKQMGSUSOPHOQZ-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC=C(C=C4)OC

Löslichkeit

not available

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

a) Comparison with F084-0686

  • Substituent Variation: The target compound’s 4-methoxybenzyl group replaces the 4-methylphenyl in F084-0684.
  • Lipophilicity : Both compounds exhibit similar logP values (~3.5), suggesting comparable membrane permeability. However, the methoxy group may marginally reduce logP relative to F084-0685.
  • Bioactivity Implications : The methyl group in F084-0686 may favor interactions with hydrophobic enzyme pockets, while the methoxy group in the target compound could engage in polar interactions (e.g., with serine or tyrosine residues).

b) Comparison with Pyrimido[4,5-d]pyrimidinone Derivatives (3e, 3b)

  • Core Structure: Compounds 3e and 3b feature a pyrimido[4,5-d]pyrimidinone core, distinct from the target’s thienotriazolopyrimidine system. The latter’s sulfur atom may confer unique electronic properties and metabolic stability.
  • Substituent Complexity : Both 3e and 3b include piperazine and acrylamide groups, which are absent in the target compound. These moieties are often employed to enhance solubility or enable covalent binding to targets (e.g., kinase inhibitors).
  • Hydrogen-Bonding Capacity : The target compound has fewer hydrogen-bond acceptors (7 vs. 9–10 in 3e/3b), suggesting a more selective interaction profile.

Q & A

Q. What are the key synthetic methodologies for synthesizing triazolo[4,3-a]pyrimidine derivatives like this compound, and how can reaction conditions be optimized?

Answer:

  • Synthetic Routes : The compound’s core structure (triazolo[4,3-a]pyrimidine) can be synthesized via cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates. For example, hydrazones derived from aldehydes (e.g., 4-benzyloxy-3-methoxybenzaldehyde) can undergo oxidative cyclization using sodium hypochlorite in ethanol to form triazolo-pyrimidine scaffolds .
  • Optimization : Reaction parameters such as solvent choice (ethanol vs. DMF), temperature (room temperature vs. reflux), and catalyst (e.g., acetic acid for cyclization) significantly impact yields. TLC monitoring and NMR validation are critical for tracking intermediates .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and analytical techniques?

Answer:

  • NMR Analysis : 1H and 13C NMR are essential for confirming regiochemistry and substituent positions. For example, the methoxybenzyl group’s singlet (~3.84 ppm) and aromatic protons (δ 7.0–8.1 ppm) can be assigned via 2D NMR (COSY, HSQC) .
  • HRMS and FTIR : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated vs. observed m/z), while FTIR identifies functional groups like carbonyl (C=O at ~1596 cm⁻¹) and triazole (C=N at ~1539 cm⁻¹) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:

  • Hazard Mitigation : Based on structurally similar compounds, this molecule likely falls under GHS Category 2 for acute toxicity and skin/eye irritation. Use PPE (gloves, goggles), fume hoods for synthesis, and avoid dust generation .
  • Emergency Procedures : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. For spills, use inert absorbents and avoid aqueous runoff .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological activity?

Answer:

  • DFT Studies : Density Functional Theory (DFT) can calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-rich sites for nucleophilic/electrophilic attacks. For example, the triazole ring’s electron-deficient nature may drive interactions with biological targets .
  • Docking Simulations : Molecular docking into enzyme active sites (e.g., kinases or proteases) can identify binding motifs. The 4-methoxybenzyl group’s hydrophobic interactions and hydrogen bonding with polar residues (e.g., Asp, Glu) should be modeled .

Q. What experimental strategies resolve contradictions in reported biological activity data for triazolo-pyrimidine analogs?

Answer:

  • Dose-Response Curves : Use standardized assays (e.g., IC50 determination in enzyme inhibition) with positive controls (e.g., staurosporine for kinases) to minimize variability .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes to assess CYP450-mediated degradation, which may explain discrepancies in in vitro vs. in vivo efficacy .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced target selectivity?

Answer:

  • Substituent Variation : Systematically modify the 4-butyl and 4-methoxybenzyl groups. For instance, replacing the butyl chain with a fluorinated alkyl group may improve membrane permeability .
  • Bioisosteric Replacement : Substitute the thieno moiety with a pyrido group to evaluate impact on binding affinity while maintaining heterocyclic rigidity .

Q. What are the challenges in scaling up synthesis while maintaining purity, and how can flow chemistry address them?

Answer:

  • Batch vs. Flow Synthesis : Traditional batch methods risk exothermic side reactions (e.g., during cyclization). Flow reactors enable precise temperature control and shorter reaction times, reducing byproduct formation .
  • Purification : Use inline liquid-liquid extraction or column chromatography integrated into flow systems to automate purification and achieve >95% purity .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting spectral data (e.g., unexpected peaks in NMR) for this compound?

Answer:

  • Artifact Identification : Check for solvent residues (e.g., DMSO-d6 at δ 2.50 ppm in 1H NMR) or rotamers caused by restricted rotation in the propanamide chain .
  • Advanced Techniques : Use NOESY to distinguish between regioisomers or variable-temperature NMR to resolve dynamic effects .

Q. What statistical methods are appropriate for optimizing synthetic yield and reproducibility?

Answer:

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., catalyst loading, temperature) and identify interactions. Response surface methodology (RSM) can model non-linear relationships .
  • Quality Control : Implement statistical process control (SPC) charts to monitor batch-to-batch variability in melting points or HPLC purity .

Stability and Degradation

Q. How can forced degradation studies (e.g., acid/base hydrolysis, photolysis) inform formulation strategies?

Answer:

  • Degradation Pathways : Expose the compound to 0.1M HCl/NaOH to identify labile bonds (e.g., amide hydrolysis). UV light exposure may cleave the thieno ring, necessitating light-protective packaging .
  • Stabilizers : Co-formulate with antioxidants (e.g., BHT) or cyclodextrins to shield reactive sites .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.